1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole
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Overview
Description
The compound “1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups and structural features. It includes a piperidine ring, which is a common feature in many pharmaceuticals , a sulfonyl group attached to a fluorophenyl ring, and a 2-methyl-1H-benzo[d]imidazole moiety.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The sulfonyl group could act as a leaving group in certain reactions, and the benzo[d]imidazole ring could participate in electrophilic aromatic substitution reactions, among others .Scientific Research Applications
Serotonin 5-HT2 Antagonism
Research has highlighted the synthesis and evaluation of indole derivatives, including those with structural motifs related to the query compound, for their affinity and selectivity towards the serotonin 5-HT2 receptor. These compounds have shown potential as centrally acting agents, with implications for treating various CNS disorders due to their receptor binding properties (Andersen et al., 1992).
Cancer Therapy
Novel anaplastic lymphoma kinase (ALK) inhibitors have been developed for cancer treatment, demonstrating the role of related compounds in advancing therapeutic options. These inhibitors, including compounds structurally akin to the query chemical, have been examined for their pharmacokinetics and metabolic stability, showcasing the importance of chemical modification to enhance therapeutic efficacy and reduce adverse effects (Teffera et al., 2013).
Antimicrobial Activity
Compounds with the benzo[d]imidazole backbone have been investigated for their antimycobacterial activity. This includes the synthesis and evaluation of fluorinated benzothiazolo imidazole compounds, which have shown promise in antimicrobial applications. Such studies underline the potential of these compounds in addressing resistant microbial strains and developing new antibiotics (Sathe et al., 2011).
Corrosion Inhibition
Research into the use of benzimidazole derivatives as corrosion inhibitors for steel in acidic environments demonstrates the application of these compounds in industrial and engineering contexts. The efficacy of these inhibitors highlights their potential in protecting materials and extending the lifespan of metal-based infrastructure (Yadav et al., 2016).
Drug Metabolism Studies
Studies on the metabolism of drugs, such as SAM-760, a 5HT6 antagonist, emphasize the relevance of understanding the metabolic pathways and interactions of benzimidazole sulfonamide derivatives. This research aids in predicting drug-drug interactions and optimizing pharmacokinetic profiles for better therapeutic outcomes (Sawant-Basak et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as 1-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole, is a complex molecule that may interact with multiple targetsSimilar compounds with indole and piperidine structures have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .
Result of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum, suggesting potential antimalarial activity .
Properties
IUPAC Name |
1-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c1-15-22-18-7-3-4-8-19(18)24(15)14-16-10-12-23(13-11-16)27(25,26)20-9-5-2-6-17(20)21/h2-9,16H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWFSXSCKGSCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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